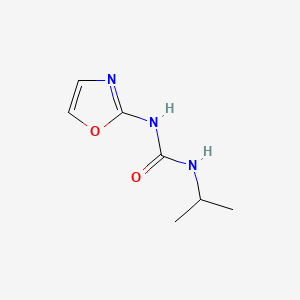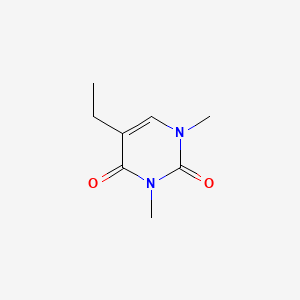![molecular formula C11H9N B14683562 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile CAS No. 30494-27-0](/img/structure/B14683562.png)
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbicyclo[110]butane-1-carbonitrile is a highly strained bicyclic compound characterized by its unique structure, which includes a phenyl group and a nitrile group attached to a bicyclo[110]butane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[110]butane-1-carbonitrile typically involves the formation of the bicyclo[11One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can then be further functionalized to introduce the phenyl and nitrile groups.
Industrial Production Methods
Industrial production methods for 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile are not well-documented, likely due to the specialized nature of the compound and its applications primarily in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the nitrile group to other functional groups such as amines.
Substitution: The strained bicyclic core makes the compound reactive towards nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: For substitution reactions, various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., alkyl halides) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile involves its highly strained bicyclic structure, which makes it reactive towards various chemical transformations. The compound can participate in strain-release reactions, where the release of ring strain drives the formation of more stable products. This reactivity can be harnessed in bioconjugation processes and the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl and nitrile groups.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure.
Uniqueness
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the highly strained bicyclo[1.1.0]butane core.
Eigenschaften
CAS-Nummer |
30494-27-0 |
|---|---|
Molekularformel |
C11H9N |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
3-phenylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C11H9N/c12-8-10-6-11(10,7-10)9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI-Schlüssel |
MSSORKFPIJULSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C1(C2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


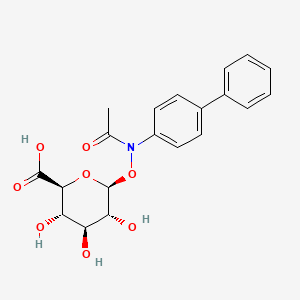

![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
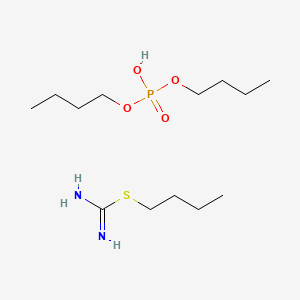
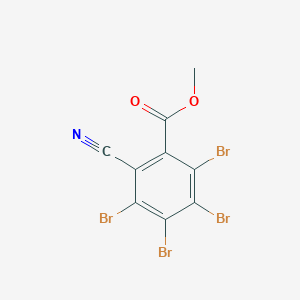

![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
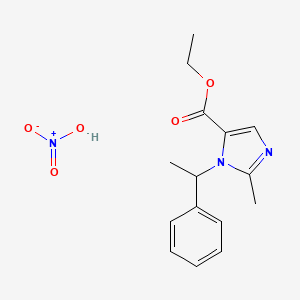
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)



